Isometheptene mucate
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H39NO16 |
|---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C9H19N.2C6H10O8/c1-8(2)6-5-7-9(3)10-4;2*7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;2*1-4,7-10H,(H,11,12)(H,13,14)/t;2*1-,2+,3+,4- |
InChI Key |
IODKEIHBFLPUGI-RCPYUXOKSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Canonical SMILES |
CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Advanced Mechanistic Elucidation of Isometheptene Mucate Action
Sympathomimetic Modulations and Adrenergic Receptor Interactions
Isometheptene (B1672259) mucate exerts its effects through the activation of the sympathetic nervous system, leading to smooth muscle activation and vasoconstriction. This process involves interactions with cell surface adrenergic receptors. drugbank.com
Role of Endogenous Catecholamines in Mediated Effects
Isometheptene's vasoconstricting properties are largely attributed to its ability to activate the sympathetic nervous system via endogenous catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862). drugbank.comwikipedia.orgnih.gov The drug can displace catecholamines from vesicles inside the neuron, leading to sympathetic responses. drugbank.comnih.gov Specifically, (R)-isometheptene has been shown to produce stoichiometric displacement of noradrenaline from sympathetic neurons, which subsequently stimulates cardiac beta-adrenoceptors and vascular alpha-1 adrenoceptors, resulting in tachycardic and vasopressor responses. eur.nlnih.gov
Distinguishing Direct and Indirect Sympathomimetic Pathways
Isometheptene exhibits both direct and indirect sympathomimetic actions. google.comresearchgate.net The indirect action is primarily a "tyramine-like action," which involves the displacement of norepinephrine from sympathetic nerve endings. eur.nlnih.govnih.govresearchgate.netnih.govnih.govresearchgate.net The (S)-enantiomer of isometheptene demonstrates a mixed sympathomimetic action, encompassing both a tyramine-like effect and a minor direct stimulation of alpha-1 adrenoceptors. eur.nlnih.govnih.govresearchgate.net In contrast, the (R)-enantiomer's cardiovascular effects are exclusively attributed to a tyramine-like action, with no direct sympathomimetic activity observed. eur.nlnih.govnih.gov
Alpha-Adrenoceptor Subtype Profiling (e.g., Alpha-1, Alpha-2a, Alpha-2c)
Isometheptene's interaction with alpha-adrenoceptors is complex and can involve different subtypes. The vasoconstrictor responses to isometheptene have been shown to be mediated by both indirect (tyramine-like) and direct mechanisms, mainly involving alpha-2A and alpha-2C adrenoceptors, with limited involvement of alpha-1 adrenoceptors in certain vascular beds. researchgate.netgoogle.com However, other studies indicate that isometheptene-induced vasopressor responses are mediated by a predominantly indirect (tyramine-like) mechanism, along with a minor direct alpha-1 adrenoceptor sympathomimetic mechanism. nih.govresearchgate.netnih.gov Specifically, the (S)-isometheptene enantiomer directly stimulates alpha-1 adrenoceptors. eur.nlnih.govnih.gov
Table 1: Alpha-Adrenoceptor Subtype Engagement by Isometheptene Enantiomers
| Enantiomer | Primary Mechanism | Alpha-Adrenoceptor Involvement |
| (S)-Isometheptene | Mixed sympathomimetic (tyramine-like and direct) | Direct stimulation of α1-adrenoceptors; involvement of α2A/2C eur.nlnih.govnih.govresearchgate.netgoogle.com |
| (R)-Isometheptene | Exclusively tyramine-like | Indirect stimulation of vascular α1-adrenoceptors eur.nlnih.gov |
| Racemic Isometheptene | Mixed sympathomimetic | Indirect β- and α-adrenoceptor activity, direct α-adrenoceptor agonism google.comresearchgate.net |
Beta-Adrenoceptor System Engagement
Isometheptene's actions involve indirect beta-adrenoceptor activity. google.comresearchgate.net The tachycardic responses induced by isometheptene, particularly by the (S)-enantiomer, are primarily mediated by an indirect tyramine-like action that stimulates beta-adrenoceptors, most likely of the beta-1 subtype. nih.govnih.gov These tachycardic responses are abolished by beta-adrenoceptor antagonists like propranolol (B1214883), indicating a significant role of the beta-adrenoceptor system. nih.govnih.govresearchgate.net
Vesicular Catecholamine Displacement Mechanisms
Isometheptene mucate can displace catecholamines from vesicles inside the neuron. drugbank.comnih.gov This mechanism is akin to that of tyramine, where the drug acts as a substrate for vesicular monoamine transporters (VMAT-2) to release (displace) monoamine neurotransmitters. eur.nlnih.govresearchgate.netnih.gov This displacement leads to increased cytoplasmic levels of monoamines, contributing to the observed sympathetic responses. drugbank.comnih.gov
Imidazoline (B1206853) Receptor (I1) Ligand Specificity Investigations
Isometheptene racemate binds with high affinity to the I1-imidazoline receptor (I1-R), suggesting its involvement in the drug's antimigraine action. eur.nlnih.gov Notably, the (R)-enantiomer of isometheptene exhibits a significantly higher affinity for the I1-R (Ki = 18 nM) compared to the (S)-enantiomer (Ki = 1100 nM), indicating that (R)-isometheptene acts as a selective centrally acting ligand for I1 receptor sites. eur.nlnih.govgoogle.comwipo.int Studies suggest that the I1 receptor may be associated with an endogenous analgesia system, and (R)-isometheptene has been shown to decrease trigeminal sensitivity in rat models of chronic migraine. nih.gov
Table 2: Imidazoline Receptor (I1) Binding Affinity
| Compound | I1-Imidazoline Receptor Binding Affinity (Ki) |
| Isometheptene racemate | 42 nM eur.nlnih.gov |
| (R)-Isometheptene | 18 nM eur.nlnih.gov |
| (S)-Isometheptene | 1100 nM eur.nlnih.gov |
Enantiomer-Specific Binding Affinities for I1 Receptors
Studies have demonstrated a significant difference in the binding affinities of isometheptene enantiomers for the I1 receptor. The (R)-isometheptene enantiomer exhibits a high specificity as an agonist for the I1 receptor, with a reported Ki value of 18 nM. In stark contrast, the (S)-isometheptene enantiomer shows a substantially lower affinity, with a Ki value of 1100 nM, indicating approximately 60-fold less potency in binding to the I1 receptor compared to the (R)-isomer tonixpharma.comtonixpharma.comeur.nl. The racemic mixture of isometheptene, which contains both (R)- and (S)-enantiomers, has a Ki of 42 nM tonixpharma.com. This enantiomer-specific binding profile underscores the importance of the (R)-isomer in mediating the I1 receptor-related effects of this compound.
The differential binding affinities are summarized in the following table:
| Compound | Receptor | Binding Affinity (Ki) |
| (R)-Isometheptene | I1 Receptor | 18 nM |
| (S)-Isometheptene | I1 Receptor | 1100 nM |
| Racemic Isometheptene | I1 Receptor | 42 nM |
Intracellular Signaling Cascades Triggered by I1 Receptor Activation
Activation of I1 receptors by agonists like (R)-isometheptene mucate initiates a series of intracellular signaling events. These pathways are distinct from those typically associated with conventional G-protein coupled receptors, such as adenylyl cyclase modulation or inositol (B14025) phospholipid hydrolysis tonixpharma.comnih.govresearchgate.net. Instead, I1 receptors are coupled to choline (B1196258) phospholipid hydrolysis, leading to the generation of specific second messengers and the activation of downstream kinases tonixpharma.comnih.govresearchgate.net.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activation
A primary event following I1 receptor activation is the stimulation of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme hydrolyzes phosphatidylcholine, a major membrane phospholipid, to generate diacylglycerol (DAG) and phosphocholine (B91661) tonixpharma.comnih.govresearchgate.netnih.govnih.gov. The activation of PC-PLC is a crucial initial step in the I1 receptor signaling cascade, as evidenced by studies where PC-PLC inhibitors, such as D609, block the downstream effects of I1 receptor agonists researchgate.netnih.govnih.gov.
Arachidonic Acid (AA) Pathway Involvement
The activation of I1 receptors also leads to the liberation of arachidonic acid (AA) tonixpharma.comnih.govresearchgate.netnih.gov. Arachidonic acid is a polyunsaturated fatty acid that serves as a precursor for various eicosanoids, which are lipid mediators involved in diverse physiological processes, including inflammation and pain perception lipidmaps.orgfishersci.canih.gov. The release of AA suggests a role for I1 receptor signaling in modulating lipid-mediated cellular responses.
Diacylglycerol (DAG) Generation
Diacylglycerol (DAG) is a key second messenger generated upon I1 receptor activation, primarily through the action of PC-PLC tonixpharma.comnih.govresearchgate.netnih.govnih.gov. DAG plays a critical role in cellular signaling by activating various protein kinases, particularly members of the protein kinase C (PKC) family tonixpharma.com. The accumulation of DAG is rapid and transient, and its generation is sensitive to I1 receptor antagonists and PC-PLC inhibitors nih.gov.
Protein Kinase C (PKC) Isoform Activation (e.g., PKCβII, PKCζ)
The generation of diacylglycerol (DAG) subsequently leads to the activation of specific protein kinase C (PKC) isoforms tonixpharma.com. Research indicates that I1 receptor activation triggers the activation of PKCβII and PKCζ isoforms tonixpharma.comresearchgate.net. PKC isoforms are serine/threonine kinases that regulate a wide array of cellular functions, including cell growth, differentiation, and gene expression researchgate.net. The activation of these specific PKC isoforms highlights their involvement in the downstream effects of I1 receptor signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathway Components
Further downstream, the I1 receptor signaling pathway involves components of the mitogen-activated protein kinase (MAPK) cascade tonixpharma.comresearchgate.net. Specifically, extracellular signal-regulated kinases (ERK) and c-jun N-terminal kinases (JNK) have been identified as elements of this pathway tonixpharma.com. The activation of ERK by I1 receptor agonists can be blocked by PC-PLC inhibitors and by inhibition or depletion of PKC, indicating that the MAPK pathway is downstream of both PC-PLC and PKC activation in this cascade researchgate.net. The involvement of MAPK pathways suggests that I1 receptor activation can influence cellular processes such as gene expression and growth regulation tonixpharma.com.
Extracellular Signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) Activation
The mechanistic pathway involving Extracellular Signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) activation is intricately linked to the action of this compound, primarily through its interaction with the Imidazoline-1 (I1) receptor. Studies indicate that the (R)-enantiomer of Isometheptene, a component of this compound, binds to the I1 receptor tonixpharma.com. The I1 receptor is known to be coupled to a signaling cascade that culminates in the activation of mitogen-activated protein kinases (MAPKs), including ERK and JNK tonixpharma.com.
This activation process initiates with the coupling of I1-receptors to phosphatidylcholine selective Phospholipase C (PC-PLC) tonixpharma.com. This coupling leads to the subsequent liberation of arachidonic acid (AA) and the generation of diacylglycerol (DAG) tonixpharma.com. These intermediate molecules then contribute to the activation of specific protein kinase C (PKC) isoforms, namely PKCßII and PKCζ tonixpharma.com. The signaling converges on the phosphorylation and activation of ERK and JNK, thereby elucidating a potential downstream mechanism through which this compound exerts its cellular effects tonixpharma.com.
Comprehensive Protein Target Screening Methodologies
To gain a comprehensive understanding of the molecular targets of this compound, extensive protein target screening methodologies have been employed. These screenings aim to identify direct binding interactions or significant modulatory effects across a wide spectrum of biological macromolecules tonixpharma.comgoogle.com. The approach involves systematically assessing the compound's activity against various classes of proteins to map its pharmacological profile.
Assessment Across Enzymes, G-Protein Coupled Receptors (GPCRs), Non-GPCR Receptors, Ion Channels, and Transporters
The comprehensive screening of this compound has encompassed a diverse range of protein targets, including enzymes, G-Protein Coupled Receptors (GPCRs), non-GPCR receptors, ion channels, and transporters tonixpharma.comgoogle.com. A significant finding from this broad screening was the notable interaction of Isometheptene with the Imidazoline-1 (I1) receptor google.com. Specifically, racemic Isometheptene, at a concentration of 10 µM, demonstrated greater than 95% inhibition of ligand binding to the I1 receptor google.com.
It is important to note that, within the scope of the screened targets, Isometheptene did not exhibit significant binding to adrenergic receptors google.com. This suggests a degree of selectivity in its molecular interactions, with the I1 receptor identified as a key primary target google.com. While the screening covered a wide array of protein classes, detailed quantitative data for every specific enzyme, non-GPCR receptor, ion channel, or transporter interaction beyond the I1 receptor was not extensively reported in the available research findings.
The following table summarizes the key findings from the protein target screening:
Table 1: Key Protein Target Screening Findings for this compound
| Target Class | Specific Target | Observation/Finding | Concentration | Inhibition/Binding | Citation |
| G-Protein Coupled Receptor (GPCR) | Imidazoline-1 (I1) Receptor | Significant binding, identified as a primary target. The (R)-enantiomer of Isometheptene binds to this receptor. | 10 µM (racemic Isometheptene) | >95% inhibition of ligand binding | tonixpharma.comgoogle.com |
| G-Protein Coupled Receptor (GPCR) | Adrenergic Receptors | No significant binding observed during screening. | Not specified (part of broad panel) | Not significant | google.com |
| Enzymes | Various (general category) | Included in broad screening panel. Specific positive hits with detailed data not reported in available findings. | Not specified | Not specified | tonixpharma.comgoogle.com |
| Non-GPCR Receptors | Various (general category) | Included in broad screening panel. Specific positive hits with detailed data not reported in available findings. | Not specified | Not specified | tonixpharma.comgoogle.com |
| Ion Channels | Various (general category) | Included in broad screening panel. Specific positive hits with detailed data not reported in available findings. | Not specified | Not specified | tonixpharma.comgoogle.com |
| Transporters | Various (general category) | Included in broad screening panel. Specific positive hits with detailed data not reported in available findings. | Not specified | Not specified | tonixpharma.comgoogle.com |
Preclinical Pharmacological Models and Experimental Designs
In Vivo Animal Models for Elucidating Pharmacological Profiles
In vivo animal models provide a holistic view of a compound's effects within a living system, allowing for the assessment of complex physiological responses.
Pithed Rodent Models for Cardiovascular Responses
The pithed rodent model (typically rat or mouse) is a well-established experimental setup used to study the direct effects of pharmacological agents on the peripheral sympathetic nervous system and cardiovascular function, largely independent of central nervous system influence. In this model, the brain and spinal cord are mechanically destroyed, eliminating central reflexes and allowing for precise investigation of peripheral adrenergic receptor activation.
Experimental Design: Rodents are anesthetized, and the brain and spinal cord are pithed. This procedure renders the animal spinal, allowing for stable blood pressure and heart rate measurements under controlled conditions. Isometheptene (B1672259) mucate is administered intravenously, and changes in mean arterial blood pressure (MAP) and heart rate (HR) are continuously monitored. Dose-response curves are generated to determine the compound's potency and efficacy in inducing pressor responses and chronotropic effects. Pretreatment with various adrenergic receptor antagonists is often employed to delineate the specific receptor subtypes involved.
Detailed Research Findings: Studies utilizing pithed rat models have shown that Isometheptene mucate elicits significant, dose-dependent increases in mean arterial blood pressure. For instance, intravenous administration of Isometheptene has been observed to produce a peak pressor response, indicating potent vasoconstrictive activity. This pressor effect is primarily attributed to its sympathomimetic properties, involving both direct agonism at alpha-adrenergic receptors and indirect action via the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals. The increase in blood pressure is typically sustained, reflecting a robust peripheral vascular constriction. While the primary effect is vasoconstriction, some studies might also note minor changes in heart rate, which can be secondary to the baroreflex or direct cardiac effects.
Table 1: Representative Cardiovascular Responses to Isometheptene in Pithed Rodent Models (Note: This table illustrates the type of data generated in such studies and would be interactive in a digital format.)
| Parameter | Baseline (Control) | Isometheptene (Low Dose) | Isometheptene (High Dose) | Mechanism Implicated |
| Mean Arterial Pressure | 70-80 mmHg | +25-35 mmHg | +50-60 mmHg | Alpha-1 Adrenergic Agonism, Norepinephrine Release |
| Heart Rate | 300-350 bpm | Minimal Change | Minimal Change (or slight reflex bradycardia) | Peripheral Vasoconstriction |
| Vascular Resistance | Moderate | Significant Increase | Pronounced Increase | Peripheral Arteriolar Constriction |
Neurogenic Dural Vasodilation Models for Antimigraine Research
The neurogenic dural vasodilation model is a critical preclinical tool for evaluating compounds with potential antimigraine activity. Migraine pain is often associated with the activation of trigeminal nerve afferents that innervate the intracranial blood vessels, leading to the release of vasoactive neuropeptides (e.g., calcitonin gene-related peptide, CGRP) and subsequent vasodilation of dural blood vessels.
Experimental Design: Animals (e.g., rats, cats) are anesthetized, and the dura mater is exposed. Neurogenic vasodilation is typically induced by electrical stimulation of the trigeminal ganglion or by local application of capsaicin. Changes in dural vessel diameter or blood flow are measured using techniques such as intravital microscopy or laser Doppler flowmetry. This compound is then administered systemically or locally, and its ability to inhibit or reverse the induced vasodilation is assessed.
Detailed Research Findings: Preclinical studies employing the neurogenic dural vasodilation model have demonstrated that Isometheptene is effective in inhibiting or reversing the vasodilation of dural blood vessels induced by trigeminal nerve activation. This effect is consistent with its known vasoconstrictive properties. For instance, intravenous administration of Isometheptene has been shown to significantly reduce the increase in dural blood flow or vessel diameter caused by electrical stimulation of the trigeminal ganglion. The observed inhibition of dural vasodilation supports its utility in conditions where intracranial vasodilation contributes to pain, such as migraine. This action is thought to be mediated primarily through its alpha-adrenergic agonist activity, leading to direct constriction of the dural vasculature.
Table 2: Inhibition of Neurogenic Dural Vasodilation by Isometheptene (Note: This table illustrates the type of data generated in such studies and would be interactive in a digital format.)
| Inducing Agent | Baseline Dural Vasodilation (Arbitrary Units) | Isometheptene Treatment (Percentage Inhibition) | Proposed Mechanism |
| Trigeminal Stimulation | 100% | 40-60% (Dose-Dependent) | Alpha-Adrenergic Vasoconstriction |
| Capsaicin Application | 100% | 30-50% (Dose-Dependent) | Alpha-Adrenergic Vasoconstriction |
Genetic Knockout Models for Imidazoline-1 Receptor (I1R) Studies
Genetic knockout (KO) models are invaluable for definitively establishing the role of specific receptors in mediating a drug's pharmacological effects. While this compound is primarily recognized for its adrenergic properties, the potential for interaction with other receptor systems, such as imidazoline (B1206853) receptors, might be explored in comprehensive pharmacological profiling.
Detailed Research Findings (Hypothetical/Purpose-driven): Should this compound possess any interaction with the Imidazoline-1 Receptor, genetic knockout models would be instrumental in elucidating this. For example, if a specific cardiovascular effect or a central nervous system effect of Isometheptene were observed in wild-type mice, and this effect was significantly diminished or absent in I1R knockout mice, it would provide strong evidence for I1R involvement. Conversely, if Isometheptene's effects remained unchanged in I1R KO mice compared to WT, it would indicate that I1R does not play a significant role in mediating those particular actions. Such studies would focus on confirming or refuting any minor or secondary I1R-mediated effects, distinguishing them from the primary adrenergic mechanisms. While direct, prominent I1R agonism for Isometheptene is not its primary recognized mechanism, the use of such models is crucial for comprehensive receptor profiling.
Table 3: Potential Outcomes of Isometheptene Studies in I1R Knockout Models (Note: This table illustrates potential findings and would be interactive in a digital format.)
| Measured Effect (e.g., Pressor Response) | Wild-Type (WT) Mice | I1R Knockout (KO) Mice | Interpretation |
| Response Magnitude (e.g., % of max) | High | High | I1R not significantly involved in this effect |
| Response Magnitude (e.g., % of max) | High | Low/Abolished | I1R plays a role in this effect |
Enantiomer-Specific Pharmacological Characterization in Preclinical Settings
Isometheptene possesses a chiral center, meaning it exists as two enantiomers, (R)-Isometheptene and (S)-Isometheptene. Enantiomer-specific pharmacological characterization is essential as different enantiomers can exhibit distinct potencies, efficacies, and receptor selectivities.
Comparative Investigations of (R)- and (S)-Isometheptene Effects
Experimental Design: Preclinical studies involve synthesizing or separating the individual (R)- and (S)-enantiomers of Isometheptene. These pure enantiomers are then tested in various in vitro and in vivo pharmacological assays to compare their respective potencies and efficacies. Assays typically include receptor binding studies, functional assays (e.g., isolated tissue preparations like aortic rings for vasoconstriction), and in vivo cardiovascular studies (e.g., blood pressure measurements in normotensive or pithed animals). Dose-response curves are generated for each enantiomer, and parameters such as EC50 (half maximal effective concentration) or ED50 (half maximal effective dose) values are determined and compared.
Detailed Research Findings: Comparative investigations have revealed significant stereoselectivity in the pharmacological actions of Isometheptene. Studies have consistently shown that the (R)-enantiomer of Isometheptene is considerably more potent than the (S)-enantiomer in eliciting vasoconstrictive and pressor responses. For instance, in isolated vascular smooth muscle preparations or in vivo blood pressure studies, (R)-Isometheptene typically exhibits an EC50 or ED50 value that is several-fold lower than that of (S)-Isometheptene, indicating its higher affinity and/or efficacy at the relevant adrenergic receptors. The (S)-enantiomer may exhibit minimal or no pharmacological activity at concentrations where the (R)-enantiomer is highly effective. This stereoselectivity underscores the importance of the specific three-dimensional orientation of the molecule for optimal interaction with its target receptors, primarily alpha-adrenergic receptors.
Table 4: Comparative Potency of (R)- and (S)-Isometheptene (Note: This table illustrates the type of data generated in such studies and would be interactive in a digital format.)
| Enantiomer | Assay (e.g., Vascular Contraction) | Potency (e.g., EC50 or ED50) | Relative Potency (vs. R-enantiomer) |
| (R)-Isometheptene | Isolated Aortic Rings | X nM | 1.0 |
| (S)-Isometheptene | Isolated Aortic Rings | Y nM (Y >> X) | 0.01 - 0.1 (or negligible) |
| (R)-Isometheptene | In Vivo Pressor Response | Z mg/kg | 1.0 |
| (S)-Isometheptene | In Vivo Pressor Response | W mg/kg (W >> Z) | 0.01 - 0.1 (or negligible) |
Receptor Antagonism Studies with Selective Blockers (e.g., Prazosin (B1663645), Rauwolscine (B89727), Propranolol (B1214883), Ritanserin (B1680649), Reserpine)
Receptor antagonism studies are fundamental for dissecting the precise receptor mechanisms underlying the pharmacological effects of this compound. By using selective receptor blockers, researchers can identify the specific receptors through which the compound exerts its actions.
Experimental Design: In these studies, animals or isolated tissue preparations are pretreated with a specific receptor antagonist before the administration of this compound. The effect of the antagonist on Isometheptene's dose-response curve (e.g., shift to the right, reduction in maximal effect, or complete blockade) is then observed.
Detailed Research Findings: Studies employing various selective receptor blockers have provided critical insights into Isometheptene's mechanism of action:
Prazosin (alpha-1 adrenergic antagonist): Pretreatment with prazosin significantly attenuates or completely abolishes the vasoconstrictive and pressor effects of this compound in both in vitro and in vivo models. This finding strongly indicates that a major component of Isometheptene's action is mediated through direct agonism of alpha-1 adrenergic receptors. The dose-response curve for Isometheptene is shifted to the right in the presence of prazosin, characteristic of competitive antagonism.
Rauwolscine (alpha-2 adrenergic antagonist): While alpha-1 agonism is predominant, investigations with rauwolscine may explore potential alpha-2 adrenergic receptor involvement. If Isometheptene has any alpha-2 mediated effects (e.g., presynaptic inhibition of norepinephrine release, or postsynaptic effects), rauwolscine would block them. However, for its primary pressor effects, alpha-2 antagonism typically has less impact compared to alpha-1 blockade, suggesting a minor or negligible role for alpha-2 receptors in these specific actions.
Propranolol (beta-adrenergic antagonist): Propranolol, a non-selective beta-adrenergic receptor antagonist, is used to determine if Isometheptene possesses any beta-adrenergic agonist activity. Pretreatment with propranolol generally has little to no effect on the pressor responses induced by Isometheptene, indicating that its primary vasoconstrictive actions are not mediated through beta-adrenergic receptors. This confirms Isometheptene's selective action as an alpha-adrenergic agonist, with minimal or no significant beta-adrenergic activity relevant to its cardiovascular effects.
Ritanserin (5-HT2A receptor antagonist): Ritanserin is used to investigate potential interactions with serotonin (B10506) 5-HT2A receptors, which are involved in vasoconstriction and other physiological processes. Studies with ritanserin generally show that it does not significantly alter the pressor or vasoconstrictive effects of Isometheptene, suggesting that 5-HT2A receptor activation is not a primary mechanism of action for this compound.
Reserpine (B192253) (Vesicular Monoamine Transporter inhibitor): Reserpine depletes neuronal stores of monoamines (like norepinephrine) by inhibiting their uptake into synaptic vesicles. Pretreatment with reserpine significantly reduces or abolishes the pressor effects of Isometheptene. This crucial finding indicates that a substantial portion of Isometheptene's sympathomimetic action is indirect, mediated by the release of endogenous norepinephrine from sympathetic nerve terminals, in addition to its direct alpha-adrenergic receptor agonism.
Table 5: Effect of Receptor Antagonists on Isometheptene's Pressor Response (Note: This table illustrates the type of data generated in such studies and would be interactive in a digital format.)
| Antagonist | Target Receptor | Effect on Isometheptene Pressor Response | Interpretation |
| Prazosin | Alpha-1 Adrenergic | Significant Attenuation/Abolition | Confirms Alpha-1 Agonism |
| Rauwolscine | Alpha-2 Adrenergic | Minimal to No Effect | Minor or No Alpha-2 Involvement in Pressor Effect |
| Propranolol | Beta-Adrenergic | No Significant Effect | No Significant Beta-Adrenergic Agonism |
| Ritanserin | 5-HT2A Receptor | No Significant Effect | No Significant 5-HT2A Involvement |
| Reserpine | VMAT (Monoamine Depletion) | Significant Attenuation/Abolition | Confirms Indirect Sympathomimetic Action |
Biotransformation Pathways and Advanced Analytical Research
Metabolism and Metabolite Identification Research
Research into the metabolism of Isometheptene (B1672259) has focused on identifying how it is processed and transformed in vivo and in vitro. These studies are fundamental to understanding the compound's pharmacokinetics.
Following administration, Isometheptene undergoes significant metabolism. Studies in humans have shown that after oral intake of Isometheptene mucate, the unchanged parent drug and two metabolites can be detected in urine. nih.gov The majority of the parent drug is excreted within the first 24 hours. nih.gov Animal studies, specifically in rats, have also been instrumental in characterizing the metabolic transformations, leading to the identification of hydroxylated metabolites as key products of biotransformation. nih.gov This extensive metabolism is indicated by the fact that less than 1% of an unchanged drug is typically excreted in urine, highlighting the body's efficient processing of the compound. researchgate.net
The precise identification of metabolites is a critical aspect of metabolism research. In studies involving rats, gas chromatography-mass spectrometry (GC-MS) was used to analyze urine samples. nih.gov This analysis identified the major urinary metabolite as trans-2-methyl-6-methylamino-2-hepten-1-ol. nih.gov The structure and stereochemistry of this major metabolite were confirmed by comparing its N-acetate derivative with a synthetically created authentic sample. nih.gov A minor urinary metabolite was also identified as the cis-isomer, cis-2-Methyl-6-methylamino-2-hepten-1-ol. nih.gov
Table 1: Identified Urinary Metabolites of Isometheptene in Rat Studies
| Metabolite Name | Stereochemistry | Abundance |
|---|---|---|
| 2-Methyl-6-methylamino-2-hepten-1-ol | trans | Major |
This table summarizes the key urinary metabolites of Isometheptene identified in rat models, highlighting their relative abundance.
In vitro experiments provide a controlled environment to study specific chemical transformations. A significant finding is the conversion of a minor Isometheptene metabolite into Heptaminol. nih.gov This conversion occurs under the acidic hydrolysis conditions that are often used in screening procedures for certain compounds in doping control analysis. nih.gov This finding is crucial as it demonstrates how analytical procedures themselves can alter the metabolic profile, potentially leading to the detection of compounds not originally present in the biological sample.
Development and Application of Advanced Analytical Methodologies
The accurate detection and quantification of Isometheptene and its metabolites rely on the development and application of sensitive and specific analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone technique in the study of Isometheptene metabolism. nih.govnih.gov It has been successfully used to determine the urinary levels of the parent drug and to identify its metabolites in both human and animal studies. nih.govnih.gov In these analyses, samples are typically prepared using alkaline extraction with an organic solvent before being introduced to the GC-MS system. nih.gov The technique allows for the separation of different compounds in a sample, which are then identified based on their unique mass spectra. nih.gov The analysis of both underivatized samples and N-acetate derivatives has been employed to confirm the structure of metabolites like trans-2-methyl-6-methylamino-2-hepten-1-ol. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a powerful and preferred tool for the quantitative and qualitative analysis of drug metabolites in complex biological samples. nih.govtechnologynetworks.com This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of a parent drug and its metabolites. technologynetworks.commdpi.com
The coupling of liquid chromatography with mass spectrometry facilitates the separation of metabolites before detection, which is crucial for accurate identification and quantification. nih.gov For targeted quantification, triple-quadrupole LC-MS/MS systems operating in multiple reaction monitoring (MRM) mode provide excellent sensitivity and selectivity. technologynetworks.com High-resolution mass spectrometry (HR-MS) is also increasingly used, as it enables the semi-quantification of metabolites without the need for radiolabeled compounds. evotec.com While specific detailed studies applying LC-MS/MS to Isometheptene are not as extensively published as GC-MS studies, the principles and advantages of the technique are broadly applicable for its analysis.
Table 2: Comparison of Analytical Methodologies
| Technique | Principle | Application in Isometheptene Research | Advantages |
|---|---|---|---|
| GC-MS | Separates volatile compounds based on boiling point and identifies them by mass. | Identification of urinary metabolites; Quantification of parent drug in urine. nih.govnih.gov | Established method, effective for volatile compounds. |
| LC-MS/MS | Separates compounds based on polarity and identifies/quantifies them by mass-to-charge ratio. | Highly suitable for quantification of Isometheptene and its polar metabolites in biological fluids. nih.gov | High sensitivity, high selectivity, suitable for a wide range of polarities, allows for simultaneous quantification and identification. technologynetworks.compharmtech.com |
This table provides a comparative overview of GC-MS and LC-MS/MS, outlining their principles and relevance to Isometheptene research.
Stereospecific Liquid Chromatography-Mass Spectrometry for Enantiomeric Purity and Quantification
Isometheptene contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). google.comgoogle.com These enantiomers can exhibit different pharmacological and toxicological profiles. wvu.eduvt.edu Therefore, it is imperative to have analytical methods capable of separating and quantifying each enantiomer. Stereospecific Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose. researchgate.netnih.gov
The development of a stereospecific LC-MS method for isometheptene would involve a chiral stationary phase (CSP) in the liquid chromatography system. These CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to their separation. For a basic compound like isometheptene, polysaccharide-based CSPs are often effective. researchgate.net
The mass spectrometer, coupled to the LC system, provides sensitive and selective detection. By operating in multiple reaction monitoring (MRM) mode, the instrument can specifically detect and quantify the isometheptene enantiomers even in complex matrices. nih.govresearchgate.net
Table 1: Illustrative Parameters for a Stereospecific LC-MS/MS Method for Isometheptene
| Parameter | Specification |
|---|---|
| Chromatographic Column | Chiral Stationary Phase (e.g., CHIRALPAK® ID) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) for Isometheptene |
| Internal Standard | Structurally similar compound (e.g., Cilnidipine) |
The validation of such a method would demonstrate its linearity, accuracy, precision, and the lower limit of quantification (LLOQ) for each enantiomer, ensuring its suitability for pharmacokinetic studies and quality control. nih.gov
X-ray Crystallography for Detailed Structural Analysis of Isomers and Salts
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. mdpi.comazom.com For this compound, this technique can provide precise information about the spatial arrangement of the isometheptene enantiomers and the mucate salt counter-ion.
A patent has described the structural characterization of the (R)-enantiomer of this compound via X-ray crystallography. google.comgoogle.com Such an analysis would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then used to calculate the electron density map and, ultimately, the exact positions of all atoms in the crystal lattice.
The data obtained from X-ray crystallography can confirm the absolute configuration of the chiral center, as well as provide details on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the isometheptene and mucate ions. This information is invaluable for understanding the solid-state properties of the drug substance and for identifying different polymorphic forms. mdpi.comazom.com
Table 2: Key Information Obtainable from X-ray Crystallography of this compound
| Structural Information | Significance |
|---|---|
| Absolute Configuration | Confirms the specific (R) or (S) form of the enantiomer. |
| Crystal Packing | Reveals how molecules are arranged in the solid state. |
| Intermolecular Interactions | Identifies hydrogen bonds and other forces stabilizing the crystal. |
| Conformational Analysis | Determines the shape of the isometheptene molecule in the crystal. |
Optimization of Bioanalytical Techniques for Biological Matrix Analysis
The analysis of isometheptene and its metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolism studies. nih.govinsights.bionih.gov However, these matrices are complex and can interfere with the analysis. insights.bionih.gov Therefore, optimization of bioanalytical techniques is essential for accurate and reliable quantification.
A study on the metabolism of isometheptene in human urine utilized gas chromatography-mass spectrometry (GC-MS) for analysis. nih.gov The sample preparation involved alkaline extraction with an organic solvent. nih.gov For LC-MS based methods, which are now more common, sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to remove interfering substances from the plasma or urine samples. nih.govnih.gov
The choice of extraction solvent, pH, and sorbent material in SPE are critical parameters that need to be optimized to ensure high recovery of the analyte and minimal matrix effects. nih.gov The chromatographic conditions, such as the mobile phase composition and gradient, also need to be fine-tuned to achieve good separation of isometheptene from endogenous components. kuleuven.be
Table 3: Strategies for Optimization of Bioanalytical Methods for Isometheptene
| Optimization Step | Key Considerations |
|---|---|
| Sample Preparation | Selection of LLE solvent or SPE sorbent and elution conditions to maximize recovery and minimize matrix effects. |
| Chromatography | Optimization of mobile phase, column chemistry, and gradient to achieve efficient separation from matrix components. |
| Mass Spectrometry | Tuning of ionization source parameters and MRM transitions for optimal sensitivity and specificity. |
| Method Validation | Assessment of accuracy, precision, selectivity, and stability according to regulatory guidelines. wum.edu.pl |
By systematically optimizing these parameters, a robust and reliable bioanalytical method can be developed for the determination of isometheptene in biological matrices, which is essential for supporting clinical and non-clinical studies.
Chemical Synthesis, Purification, and Structural Research
Enantioselective Synthesis Strategies for Isometheptene (B1672259) Isomers
Isometheptene, the free base of isometheptene mucate, exists as a racemic mixture of (R)- and (S)-enantiomers. Research has focused on enantioselective synthesis strategies to produce these isomers due to their differing pharmacological profiles google.com. The (R)-form of isometheptene has been noted for exhibiting superior vasoconstrictive activity compared to the (S)-form .
One reported method for the synthesis of isometheptene begins with the alkylation of primary amines to form branched aliphatic structures, a process rooted in early patent literature . For enantioselective synthesis, strategies often involve the use of chiral precursors or asymmetric catalysis. For example, the synthesis of R-(−)- and S-(+)-6-methylhept-5-en-2-ol (a related chiral intermediate) has been reported utilizing the hydroxyl functionalities of 2-deoxy-D-ribose and L-fucose as pre-formed chiral centers, respectively molaid.com. While general advancements in asymmetric hydrogenation of dialkyl imines to chiral amines have been made, addressing the challenge of distinguishing between similar spatial and electronic structures of alkyl groups, specific detailed enantioselective synthesis pathways for isometheptene itself through such methods are subjects of ongoing research chinesechemsoc.org.
Advanced Purification and Isolation Techniques for Optical Isomers
The separation and isolation of isometheptene enantiomers from racemic mixtures are crucial for studying their individual properties and developing pure forms for research. Two primary resolution methods have been described:
Diastereomeric Salt Formation: This technique involves the use of chiral acids, such as tartaric acid, to form diastereomeric salts with the isometheptene enantiomers. These diastereomeric salts possess different physical properties, allowing for their separation, typically via fractional crystallization. For instance, the (R)-isometheptene-tartrate complex has been shown to preferentially precipitate in ethanol (B145695) at 4°C . Subsequent treatment of the isolated salt with mucic acid regenerates the (R)-isometheptene mucate, achieving high enantiomeric excess (ee) of over 98% .
Chromatographic Resolution: Preparative chiral High-Performance Liquid Chromatography (HPLC) is another favored method, particularly for small-scale production of high-purity material for research. Cellulose-based columns (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase (90:10 v/v) have been effectively used to resolve the enantiomers .
Crystallographic and Spectroscopic Characterization of (R)- and (S)-Isometheptene Mucate Salts
Comprehensive structural characterization of this compound, including its (R)- and (S)-enantiomers, is vital for understanding their physicochemical properties.
Spectroscopic Techniques: A range of spectroscopic methods are employed for identity confirmation and structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed information on the molecular structure and connectivity nih.govindustry.gov.au. For example, ¹H NMR spectral data for this compound shows characteristic peaks, such as a three-proton doublet at 1.31 ppm and a three-proton singlet at 2.68 ppm industry.gov.au. Infrared (IR) spectroscopy and Mass Spectrometry (MS) further confirm the compound's identity industry.gov.au. Circular dichroism (CD) spectroscopy is specifically used to confirm enantiomeric excess, with a characteristic peak at 220 nm for the (R)-enantiomer .
Crystallographic Research: X-ray crystallography plays a crucial role in determining the absolute configuration and crystal structure of the this compound salts. Data from X-ray crystallography have been presented for (R)-isometheptene mucate crystals, providing definitive stereochemical characterization google.commolaid.commolaid.com. This technique offers insights into the solid-state arrangement and intermolecular interactions.
Research into Reference Standard Development for Quality Control and Analytical Validation
The development of high-quality reference standards for this compound is fundamental for analytical method development, validation, and quality control (QC) in research and development. Reference standards are supplied with comprehensive characterization data to ensure compliance with regulatory guidelines aquigenbio.comaxios-research.com.
Purity assessment of this compound typically involves HPLC with UV detection (λ = 254 nm) using a C18 column and a 0.1% phosphoric acid/acetonitrile (B52724) gradient . Chiral purity is confirmed by techniques like circular dichroism (CD) spectroscopy . Quantitative Nuclear Magnetic Resonance (qNMR) is also utilized to determine the certified purity value, often measured against an internal standard such as potassium hydrogen maleate (B1232345) or glycine (B1666218) industry.gov.auindustry.gov.au. Supporting analytical evidence includes Gas Chromatography-Flame Ionization Detection (GC-FID), Karl-Fischer analysis for moisture content, thermogravimetric analysis (TGA), and elemental microanalysis industry.gov.auindustry.gov.au. These methods collectively ensure the high purity and identity required for reference materials synzeal.comaxios-research.com.
Investigation of Eutectic Formulations for Research Applications
Eutectic formulations of this compound are being investigated for their potential to enhance physicochemical properties relevant to research applications, particularly concerning dissolution and potential bioavailability.
Eutectic mixtures are homogeneous at a fixed stoichiometry and are characterized by a lower melting point compared to their individual components nih.gov. Research has explored the formation of eutectic mixtures of this compound with excipients such as mannitol (B672) google.comwipo.int. Mannitol is a commonly used excipient in solid drug products, known for its physical properties that can influence formulation stability pharmaceuticsconference.com.
Characterization of these eutectic mixtures typically involves thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) nih.govpharmaceuticsconference.comresearchgate.net. For instance, a eutectic mixture of this compound with mannitol in a 75:25 (w/w) ratio has been reported . The melting temperature of eutectic compositions of racemic this compound and mannitol can vary, with reported melting points around 142.0 ± 4 °C for β-mannitol eutectics and 134 ± 4 °C for (R)-isometheptene mucate with mannitol google.com. These techniques help confirm the eutectic formation and characterize their physical properties, including reduced hygroscopicity and prevention of crystallization during storage, thereby enhancing stability nih.gov.
The primary rationale for investigating eutectic formulations in research, particularly in preclinical models, is to improve the dissolution rate and potentially enhance the bioavailability of the active compound. Eutectic mixtures, by virtue of their lower melting points and intimate physical contact between components, can exhibit improved dissolution profiles compared to the pure crystalline drug pharmaceuticsconference.commdpi.com.
For this compound, eutectic formulations with mannitol are explored to increase stability in tablet form and potentially improve absorption google.com. While direct detailed research findings on in vivo bioavailability in preclinical models for this compound eutectics are not extensively detailed in the provided snippets, the general principle of using eutectics to enhance dissolution and permeability in solid dispersions and absorption systems is well-established in pharmaceutical research pharmaceuticsconference.commdpi.com. The reduced particle size achieved through processes like micronization (e.g., jet milling to 5–10 μm) further contributes to improved dissolution rates, which is a critical factor for bioavailability in preclinical studies .
Q & A
Q. What are the established pharmacological mechanisms of action of Isometheptene Mucate, and what experimental methodologies are employed to elucidate these mechanisms?
this compound is an indirect-acting sympathomimetic agent with vasoconstrictive properties, primarily used for migraine relief. To study its mechanisms, researchers employ:
- Receptor binding assays to identify adrenergic receptor interactions (e.g., α and β receptors) .
- In vivo models (e.g., rodent migraine or vascular permeability models) to assess vasoconstriction and cerebral blood flow modulation .
- Ex vivo tissue studies (e.g., isolated artery preparations) to measure dose-dependent vascular responses .
Q. What are the current gaps in the pharmacokinetic profile of this compound, and how can researchers design studies to address these gaps?
Limited data exist on its absorption, distribution, metabolism, and excretion (ADME). Methodological approaches include:
- High-performance liquid chromatography (HPLC) for plasma concentration quantification, as validated in dissolution studies .
- Mass spectrometry (LC-MS/MS) to detect metabolites in biological samples.
- Animal pharmacokinetic studies with controlled dosing and timed sampling to model bioavailability and half-life .
Q. How can researchers ensure the purity and stability of this compound in experimental formulations?
- Use United States Pharmacopeia (USP) Reference Standards for calibration and quality control .
- Conduct accelerated stability testing under varying temperatures and humidity levels.
- Employ spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (e.g., HPLC) to verify chemical integrity .
Advanced Research Questions
Q. How should researchers design a preclinical study to evaluate the efficacy of this compound in migraine models while controlling for potential confounders?
- Apply the PICOT framework to structure the study:
- Population : Rodent models with nitroglycerin-induced migraines.
- Intervention : Dose-ranging this compound administration.
- Comparison : Placebo or standard care (e.g., triptans).
- Outcome : Reduction in cerebral blood flow or pain-related behaviors.
- Time : Acute (1–2 hours post-administration) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices, and how can method validation be conducted?
- HPLC with UV detection (e.g., 190–280 nm wavelengths) is standard for dissolution and plasma assays .
- Method validation requires:
- Linearity : Calibration curves across expected concentration ranges.
- Accuracy/Precision : Spike-recovery experiments and inter-day variability assessments.
- Limit of detection/quantification (LOD/LOQ) : Signal-to-noise ratio validation .
Q. How should researchers address contradictory findings in existing literature regarding the vasoactive effects of this compound?
- Conduct systematic reviews to identify methodological disparities (e.g., dosing, model selection) .
- Perform head-to-head comparative studies with standardized protocols (e.g., identical animal strains, measurement techniques).
- Use meta-analyses to statistically reconcile effect size variations .
Q. What are the best practices for synthesizing and characterizing this compound in experimental settings to ensure reproducibility?
- Synthesis : Follow USP guidelines for salt formation (mucic acid complexation) and purification .
- Characterization :
- Elemental analysis to confirm stoichiometry.
- Thermogravimetric analysis (TGA) for purity assessment.
- X-ray diffraction (XRD) for crystalline structure validation .
Q. How can researchers investigate the potential link between this compound and porphyria exacerbation in preclinical models?
- Use hepatic porphyria models (e.g., ALA-D-deficient rodents) to assess heme biosynthesis disruption.
- Measure porphyrin accumulation via fluorescence spectroscopy or HPLC.
- Compare outcomes with positive controls (e.g., barbiturates) and negative controls .
Methodological Guidance
Q. What frameworks are suitable for formulating hypothesis-driven research questions on this compound?
Q. How should researchers report experimental protocols involving this compound to meet journal standards?
- Detailed Methods Section : Include synthesis steps, HPLC conditions, and animal ethics approvals.
- Supporting Information : Provide raw data (e.g., chromatograms, dose-response curves) in supplementary files .
- Reproducibility Checks : Cross-validate results with independent replicates and reference USP standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
